An In-depth Technical Guide to 3-(Cyclopentyloxy)benzaldehyde
An In-depth Technical Guide to 3-(Cyclopentyloxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 3-(Cyclopentyloxy)benzaldehyde, a versatile aromatic aldehyde with applications in organic synthesis and medicinal chemistry.
Core Compound Identity and Properties
3-(Cyclopentyloxy)benzaldehyde is an organic compound characterized by a benzaldehyde core substituted with a cyclopentyloxy group at the meta position. Its unique structural features make it a valuable intermediate in the synthesis of more complex molecules.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 273722-75-1 | [1] |
| Molecular Formula | C₁₂H₁₄O₂ | [1][2] |
| Molecular Weight | 190.24 g/mol | [2] |
| Appearance | Liquid | [3] |
| Boiling Point | 314.7 ± 15.0 °C at 760 mmHg | |
| Density | 1.1 ± 0.1 g/cm³ | |
| LogP | 3.25 | [3] |
| Rotatable Bonds | 3 | [3] |
| Purity | Typically ≥95% | [3] |
Spectroscopic Characterization
Table 2: Expected Spectroscopic Data
| Technique | Expected Peaks and Features |
| ¹H NMR | - Aldehyde Proton (-CHO): A singlet around δ 9.9-10.0 ppm. - Aromatic Protons (Ar-H): Signals in the range of δ 7.0-7.8 ppm. - Cyclopentyloxy Protons (-O-CH-): A multiplet around δ 4.8-5.0 ppm. - Cyclopentyloxy Protons (-CH₂-): Multiple signals in the aliphatic region, likely between δ 1.5-2.0 ppm. |
| ¹³C NMR | - Carbonyl Carbon (C=O): A signal around δ 190-193 ppm. - Aromatic Carbons (C-O & C-CHO): Signals around δ 158-160 ppm and δ 137-138 ppm, respectively. - Aromatic Carbons (C-H): Signals between δ 115-130 ppm. - Cyclopentyloxy Carbon (-O-CH-): A signal around δ 80-82 ppm. - Cyclopentyloxy Carbons (-CH₂-): Signals in the range of δ 23-33 ppm. |
| IR Spectroscopy | - C=O Stretch (Aldehyde): A strong, sharp absorption band around 1700 cm⁻¹. - C-H Stretch (Aldehyde): Two characteristic weak to medium bands around 2720 cm⁻¹ and 2820 cm⁻¹. - C-O Stretch (Ether): A strong band in the region of 1200-1250 cm⁻¹. - Aromatic C=C Stretches: Medium intensity bands in the 1450-1600 cm⁻¹ region. - Sp² C-H Stretch (Aromatic): Bands above 3000 cm⁻¹. - Sp³ C-H Stretch (Aliphatic): Bands below 3000 cm⁻¹. |
| Mass Spectrometry | - Molecular Ion (M⁺): A peak at m/z = 190. - Key Fragments: Loss of the cyclopentyloxy radical, loss of the aldehyde group, and characteristic fragmentation of the cyclopentyl ring. |
Synthesis and Reactivity
3-(Cyclopentyloxy)benzaldehyde is typically synthesized via a Williamson ether synthesis, where 3-hydroxybenzaldehyde is reacted with a cyclopentyl halide or tosylate in the presence of a base. The reactivity of this compound is primarily dictated by the aldehyde functional group, which can undergo a variety of chemical transformations including oxidation, reduction, and nucleophilic addition.
Representative Experimental Protocol: Synthesis of 3-(Cyclopentyloxy)benzaldehyde
This protocol is a representative method based on standard organic synthesis procedures for similar compounds.
Materials:
-
3-Hydroxybenzaldehyde
-
Cyclopentyl bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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To a solution of 3-hydroxybenzaldehyde (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
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Add cyclopentyl bromide (1.2 eq) dropwise to the reaction mixture.
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Heat the reaction to 80 °C and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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After completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
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Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 3-(Cyclopentyloxy)benzaldehyde.
Potential Applications in Drug Development
While direct biological studies on 3-(Cyclopentyloxy)benzaldehyde are limited, derivatives of this scaffold have shown significant promise in medicinal chemistry. Notably, a series of 3-(cyclopentyloxy)-4-methoxyphenyl derivatives have been investigated as potent and selective inhibitors of phosphodiesterase 4D (PDE4D).[4]
PDE4 is a crucial enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn modulates various downstream cellular processes, including inflammation and neuronal function. This makes PDE4 inhibitors attractive therapeutic targets for a range of disorders.
Signaling Pathway of PDE4 Inhibition
The study on these derivatives highlighted that the cyclopentyloxy group plays a role in the molecule's interaction with the enzyme's catalytic pocket.[4] This suggests that 3-(Cyclopentyloxy)benzaldehyde is a valuable scaffold for the design of novel PDE4 inhibitors and potentially other therapeutic agents. Benzaldehyde and its derivatives are also known to possess a wide range of biological activities, including antimicrobial and antioxidant properties.
Safety and Handling
3-(Cyclopentyloxy)benzaldehyde is classified with the following hazards:
-
H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Disclaimer: This document is intended for informational purposes for a technical audience and does not constitute medical or safety advice. All laboratory work should be conducted by trained professionals in accordance with established safety protocols.
References
- 1. 3-Cyclopentyloxy-benzaldehyde | CAS 273722-75-1 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. 3-Cyclopentyloxy-benzaldehyde | 湖南华腾制药有限公司_官网 [huatengsci.com]
- 3. Hit2Lead | 3-(cyclopentyloxy)benzaldehyde | CAS# 273722-75-1 | MFCD04037397 | BB-4002831 [hit2lead.com]
- 4. Synthesis, biological evaluation, and molecular modeling of new 3-(cyclopentyloxy)-4-methoxybenzaldehyde O-(2-(2,6-dimethylmorpholino)-2-oxoethyl) Oxime (GEBR-7b) related phosphodiesterase 4D (PDE4D) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
